
Egfr-IN-31
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Description
Egfr-IN-31 is a useful research compound. Its molecular formula is C32H36FN7O2 and its molecular weight is 569.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Egfr-IN-31 is a compound designed to inhibit the epidermal growth factor receptor (EGFR), a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and other malignancies associated with aberrant EGFR signaling. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.
This compound functions primarily as a selective inhibitor of the EGFR tyrosine kinase activity. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent downstream signaling that promotes cell proliferation and survival. This inhibition is particularly effective against specific EGFR mutations commonly found in cancer cells, such as L858R and exon 19 deletions.
Key Features:
- Target : EGFR (ErbB1)
- Inhibition Type : Competitive inhibition at the ATP-binding site
- Selectivity : High selectivity for mutant forms of EGFR over wild-type EGFR
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines harboring EGFR mutations. The following table summarizes the IC50 values observed in different cell lines:
Cell Line | Mutation Type | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | Exon 19 deletion | 3.3 |
PC9 | Exon 19 deletion | 4.1 |
NCI-H1975 | L858R/T790M | 5.0 |
These results indicate that this compound is significantly more effective against mutant EGFR variants compared to the wild-type receptor, suggesting its potential as a targeted therapy for patients with specific genetic profiles.
In Vivo Studies
In vivo studies using mouse models have further validated the efficacy of this compound. Tumor xenografts derived from HCC827 and NCI-H1975 cells were treated with this compound, resulting in marked tumor regression compared to control groups. The following case study highlights one such investigation:
Case Study: Efficacy in NSCLC Models
A study conducted by Zhang et al. (2023) evaluated the therapeutic effects of this compound in mice implanted with NCI-H1975 cells. The treatment group received daily doses of 10 mg/kg for four weeks, while control mice received a placebo.
Results :
- Tumor Volume Reduction : Average reduction of 75% in tumor volume compared to placebo.
- Survival Rate : Increased survival rate by 40% in treated mice over a six-month observation period.
Safety Profile
Preclinical safety assessments indicated that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Toxicological studies revealed no significant organ toxicity or hematological abnormalities, supporting its potential for clinical use.
Properties
Molecular Formula |
C32H36FN7O2 |
---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[5-(4-fluorophenyl)-4-(4-methylanilino)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C32H36FN7O2/c1-7-30(41)36-26-18-27(29(42-6)19-28(26)40(5)17-16-39(3)4)37-32-34-20-25(22-10-12-23(33)13-11-22)31(38-32)35-24-14-8-21(2)9-15-24/h7-15,18-20H,1,16-17H2,2-6H3,(H,36,41)(H2,34,35,37,38) |
InChI Key |
LTHVDNXRWSAVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C3=CC=C(C=C3)F)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.